molecular formula C9H11Cl2N3O B14681271 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide CAS No. 36012-23-4

1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide

Cat. No.: B14681271
CAS No.: 36012-23-4
M. Wt: 248.11 g/mol
InChI Key: TUACKMDQJPUQBC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylhydrazine carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with dimethylamine and phosgene. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is unique due to its specific structural features and its ability to inhibit photosystem II with high specificity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36012-23-4

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

1-amino-1-(3,4-dichlorophenyl)-3,3-dimethylurea

InChI

InChI=1S/C9H11Cl2N3O/c1-13(2)9(15)14(12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3

InChI Key

TUACKMDQJPUQBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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